molecular formula C14H16ClN3O2 B5016957 2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(4-methoxyphenyl)acetamide

2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B5016957
M. Wt: 293.75 g/mol
InChI Key: VCAWLAWOQFVDNM-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(4-methoxyphenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrazole ring substituted with chlorine and methyl groups, and an acetamide moiety linked to a methoxyphenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(4-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 4-chloro-3,5-dimethylpyrazole with appropriate reagents under controlled conditions.

    Acetamide Formation: The acetamide moiety is introduced by reacting the pyrazole derivative with an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine.

    Methoxyphenyl Substitution: The final step involves the substitution of the acetamide derivative with 4-methoxyphenylamine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(4-methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(4-methoxyphenyl)acetamide can be compared with other similar compounds, such as:

    2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-phenylacetamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(4-hydroxyphenyl)acetamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.

    2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(4-nitrophenyl)acetamide: The presence of a nitro group may enhance its electron-withdrawing properties and influence its reactivity in chemical reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2/c1-9-14(15)10(2)18(17-9)8-13(19)16-11-4-6-12(20-3)7-5-11/h4-7H,8H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAWLAWOQFVDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)OC)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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